1-Bromo-5-methoxyisoquinoline

Description

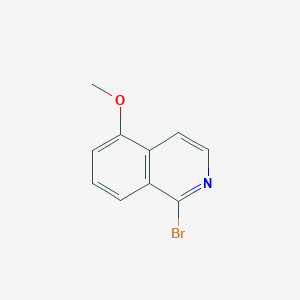

1-Bromo-5-methoxyisoquinoline is a halogenated isoquinoline derivative featuring a bromine atom at position 1 and a methoxy group (-OCH₃) at position 5. Isoquinoline derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables diverse reactivity.

Properties

IUPAC Name |

1-bromo-5-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDVMYKNBURHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-19-8 | |

| Record name | 1-bromo-5-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Bromo-5-methoxyisoquinoline typically involves bromination and methoxylation of isoquinoline. One common method is the bromination of isoquinoline using bromine in nitrobenzene, followed by methoxylation using methanol in the presence of a base . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form isoquinoline N-oxide or reduced to form tetrahydroisoquinoline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include various substituted isoquinoline derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

1-Bromo-5-methoxyisoquinoline has the molecular formula and is characterized by a methoxy group and a bromine atom attached to an isoquinoline backbone. The synthesis of this compound typically involves two main steps:

- Bromination : The introduction of a bromine atom into the isoquinoline structure.

- Methoxylation : The addition of a methoxy group, which can enhance the compound's reactivity and biological properties.

These methods allow for the production of this compound in laboratory settings, facilitating its use in various research applications .

Biological Activities

This compound exhibits several biological activities that make it significant in pharmaceutical research:

- Neurotransmitter Modulation : Compounds within the isoquinoline family are known to interact with neurotransmitter systems, suggesting potential roles in treating neurological disorders.

- Inhibition of Protein Kinases : Some studies indicate that isoquinoline derivatives can inhibit specific protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases.

- Antimicrobial Properties : Research has shown that certain isoquinoline derivatives possess antimicrobial activity, which could be relevant in developing new antibiotics.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound position it as a promising candidate in various therapeutic areas:

Cancer Research

Isoquinolines have been studied for their potential anti-cancer properties. The ability of this compound to inhibit protein kinases may contribute to its effectiveness against tumor growth.

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound may be explored for its efficacy in treating conditions such as depression or anxiety disorders.

Antimicrobial Development

The compound's potential antimicrobial properties suggest applications in developing new treatments for infections, particularly those resistant to existing antibiotics.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Study on Neurotransmission : A study demonstrated that derivatives of isoquinolines could modulate neurotransmitter release, indicating potential applications in neuropharmacology.

- Anticancer Activity : Research involving isoquinoline derivatives showed significant inhibition of cancer cell proliferation, suggesting that this compound could be effective against specific cancer types.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxyisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1)

- Structure : Bromine at position 5, methoxy at position 6.

- Molecular Formula: C₁₀H₈BrNO (MW 238.08).

- Purity : 95% .

4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5)

- Structure : Bromine at position 4, methoxy at position 1.

- Molecular Formula: C₁₀H₈BrNO (MW 238.08).

Key Insight: Bromine placement (e.g., positions 1, 4, or 5) significantly influences regioselectivity in further functionalization. For example, 5-bromoisoquinoline (CAS 34784-04-8) is synthesized via optimized bromination to avoid isomer mixtures, suggesting similar methods could apply to the target compound .

Halogen Substitution Variants

1-Chloro-5-methoxyisoquinoline (CAS 106462-85-5)

- Structure : Chlorine at position 1, methoxy at position 5.

- Molecular Formula: C₁₀H₈ClNO (MW 209.63).

- Reactivity : Chlorine, a poorer leaving group than bromine, reduces efficacy in nucleophilic aromatic substitution (SNAr) reactions. Bromine’s higher electronegativity enhances reactivity in Suzuki-Miyaura couplings .

5-(Bromomethyl)isoquinoline hydrobromide (CAS 586373-76-4)

Functional Group Influence

5-Bromo-8-nitroisoquinoline

- Structure: Bromine at position 5, nitro (-NO₂) at position 7.

- Synthesis: Achieved via nitration of 5-bromoisoquinoline. The nitro group’s electron-withdrawing nature deactivates the ring, directing subsequent substitutions to meta/para positions .

2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2)

- Structure : Bromine and methoxy on a benzoic acid backbone.

- Molecular Weight : 231.04.

- Applications: Highlights how methoxy groups enhance solubility in polar solvents, a trait likely shared with 1-bromo-5-methoxyisoquinoline .

Physicochemical Properties and Purity

Key Observations :

- Methoxy groups generally lower melting points compared to non-substituted analogs (e.g., 5-bromoisoquinoline’s mp 83–87°C vs. estimated lower mp for methoxy derivatives).

- Purity varies by synthetic route; 5-bromoisoquinoline’s optimized synthesis (81% yield) suggests analogous methods for the target compound could achieve high purity .

Biological Activity

1-Bromo-5-methoxyisoquinoline is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following structural and chemical properties:

- Molecular Formula : CHBrNO

- Molecular Weight : 244.08 g/mol

- Chemical Structure : Contains a bromine atom and a methoxy group attached to an isoquinoline backbone, enhancing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Interaction : Its structure allows it to bind to specific receptors involved in neurological signaling pathways, which could lead to neuroprotective effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including this compound. Research indicates that compounds in this class can exhibit significant activity against viral infections, including HIV and other pathogens . The mechanism often involves interference with viral replication processes.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It has been reported that isoquinoline derivatives can inhibit the SARM1 enzyme, which plays a role in axon degeneration. By inhibiting this enzyme, the compound may protect neuronal cells from degeneration associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antiviral | Effective against HIV and other viruses | |

| Neuroprotection | Inhibits SARM1, protecting axons from degeneration |

Case Study: Antiviral Activity Against HIV

A study conducted on a series of isoquinoline derivatives showed that compounds similar to this compound exhibited low nanomolar activity against HIV. The structural modifications in these compounds were crucial for enhancing their efficacy. The research emphasized the importance of substituents like methoxy and bromo groups in improving antiviral potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.